molecular formula C18H18F3NO2S2 B2664731 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1705513-64-9

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Cat. No.: B2664731
CAS No.: 1705513-64-9
M. Wt: 401.46
InChI Key: KNXUVCUKCVWVQC-UHFFFAOYSA-N
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Description

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a thiophene ring, a thiazepane ring, and a trifluoromethyl-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazepane intermediates, followed by their coupling with the phenoxy group. Common reagents used in these reactions include thiophene, thiazepane, and trifluoromethylphenol. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazepane ring can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone involves its interaction with specific molecular targets and pathways. The thiophene and thiazepane rings may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds containing the thiophene ring, such as biotin and methapyrilene.

    Thiazepane derivatives: Compounds with the thiazepane ring, used in various pharmaceuticals.

    Trifluoromethylphenoxy derivatives: Compounds with the trifluoromethylphenoxy group, known for their enhanced chemical stability and bioactivity.

Uniqueness

1-(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is unique due to its combination of three distinct structural elements, each contributing to its overall chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S2/c19-18(20,21)13-3-1-4-14(11-13)24-12-17(23)22-7-6-16(26-10-8-22)15-5-2-9-25-15/h1-5,9,11,16H,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXUVCUKCVWVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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